4,4'-Bis(phenylethynyl)benzil

Description

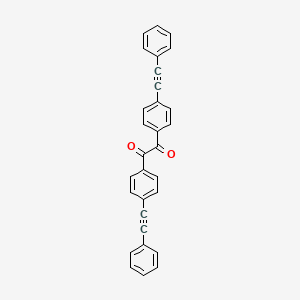

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H18O2 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

1,2-bis[4-(2-phenylethynyl)phenyl]ethane-1,2-dione |

InChI |

InChI=1S/C30H18O2/c31-29(27-19-15-25(16-20-27)13-11-23-7-3-1-4-8-23)30(32)28-21-17-26(18-22-28)14-12-24-9-5-2-6-10-24/h1-10,15-22H |

InChI Key |

IOTXVPQBEQEMNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C(=O)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Strategies for 4,4 Bis Phenylethynyl Benzil and Analogous Structures

Historical and Classical Synthetic Approaches for Bis-Benzils

The formation of the benzil (B1666583) moiety, an α-diketone, has been a subject of organic synthesis for over a century. Classical methods typically involve the construction of a 1,2-diphenylethane (B90400) backbone followed by oxidation.

Friedel-Crafts Acylation and Subsequent Oxidative Methodologies

A traditional and versatile method for creating carbon-carbon bonds in aromatic systems is the Friedel-Crafts acylation. In the context of bis-benzil synthesis, this can be envisioned as a two-step process. First, a Friedel-Crafts reaction could be employed to synthesize a 1,2-diarylalkane or a related precursor. For instance, the reaction of an appropriately substituted benzene (B151609) derivative with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, can form a ketone which can then be further elaborated.

Following the formation of a suitable precursor containing the 1,2-diarylethane scaffold, such as a stilbene (B7821643) or a hydrobenzoin (B188758) (1,2-diarylethane-1,2-diol), the crucial step is the oxidation to the 1,2-diketone. A variety of oxidizing agents have been historically employed for this transformation. Nitric acid has been a common choice for the oxidation of benzoins (α-hydroxyketones) to benzils. Other oxidative systems include copper(II) acetate (B1210297) and various other metal-based oxidants. The general approach involves the selective oxidation of the α-hydroxyketone or the diol to the corresponding diketone.

Challenges and Limitations of Conventional Routes

While these classical routes are foundational, they are not without their challenges and limitations. Friedel-Crafts reactions can be prone to issues such as polysubstitution and rearrangement of the alkyl groups, although acylation is generally less susceptible to the latter. The use of strong Lewis acids like aluminum chloride often requires stoichiometric amounts and can be difficult to handle due to their moisture sensitivity.

Modern Catalytic Synthetic Pathways

To overcome the limitations of classical methods, modern organic synthesis has increasingly turned to more efficient and selective catalytic pathways. For a molecule like 4,4'-Bis(phenylethynyl)benzil, these modern techniques are particularly crucial for the precise installation of the phenylethynyl groups.

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl (B1212043) Functionalization

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex aromatic structures. In the synthesis of this compound, these reactions are instrumental in attaching the phenylethynyl moieties to the central benzil scaffold. This is typically achieved by coupling a dihalogenated benzil derivative with a terminal alkyne.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. masterorganicchemistry.com This reaction is exceptionally well-suited for the synthesis of this compound. The general strategy involves the synthesis of a 4,4'-dihalobenzil, which then serves as the scaffold for the dual coupling reaction.

The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and a copper(I) co-catalyst, usually a copper(I) halide like copper(I) iodide. A base, commonly an amine such as triethylamine (B128534) or diisopropylamine, is required to neutralize the hydrogen halide formed during the reaction. The reaction proceeds under relatively mild conditions and is tolerant of a wide range of functional groups, making it a highly versatile and reliable method.

A typical synthetic sequence would involve the initial preparation of 4,4'-dibromobenzil (B1581801) or 4,4'-diiodobenzil. This precursor would then be subjected to Sonogashira coupling conditions with two equivalents of phenylacetylene (B144264) to yield the final product, this compound. The reactivity of the aryl halide is a key factor, with iodides generally being more reactive than bromides.

| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Yield (%) |

| Pd(PPh₃)₄ / CuI | 4,4'-Diiodobenzil | Phenylacetylene | Triethylamine | THF/Toluene (B28343) | High |

| PdCl₂(PPh₃)₂ / CuI | 4,4'-Dibromobenzil | Phenylacetylene | Diisopropylamine | Toluene | Moderate to High |

Phosphorane Ylide Mediated Transformations

Phosphorane ylides, commonly known as Wittig reagents, are powerful tools in organic synthesis, primarily for the conversion of aldehydes and ketones into alkenes. libretexts.org The classic Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene and a phosphine (B1218219) oxide. youtube.com

In the context of synthesizing 1,2-diketones like benzil, the direct application of a Wittig-type reaction to form the diketone core is not a standard or common methodology. However, phosphorane ylide chemistry could be employed in a multi-step synthesis to generate a precursor that is subsequently oxidized to the benzil. For instance, a Wittig reaction could be used to synthesize a stilbene derivative, which can then be oxidized to the corresponding benzil.

An alternative, though less common, approach could involve the reaction of a stabilized phosphorus ylide with an acyl chloride. While these reactions can be complex and the outcomes are highly dependent on the specific reactants and conditions, they can lead to the formation of β-keto ylides, which are precursors to various carbonyl compounds. The direct, high-yield synthesis of a bis-benzil structure like this compound via a one-pot phosphorane ylide-mediated transformation is not a well-established synthetic route. The primary utility of ylides in this area remains in the construction of alkene precursors for subsequent oxidation.

Targeted Synthesis of Functionalized this compound Precursors

The synthesis of functionalized precursors for this compound often relies on robust and versatile cross-coupling reactions. A primary method for constructing the core structure of analogous compounds, such as 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) derivatives, is the Palladium-catalyzed Sonogashira cross-coupling reaction. This reaction efficiently creates carbon-carbon bonds between terminal alkynes and aryl halides.

The typical synthetic route involves the coupling of aryl iodides or bromides with substituted phenylacetylenes, catalyzed by palladium(0) complexes. mdpi.com This methodology allows for the introduction of a wide variety of functional groups onto the aromatic rings, enabling the fine-tuning of the molecule's electronic and physical properties. By selecting appropriately substituted starting materials, chemists can synthesize a library of derivatives with tailored characteristics. For instance, various BPEB analogues have been synthesized with different side-substituents on the benzene rings, including fluorine atoms, and diverse end groups like alkyl chains, ethoxyl groups, and trifluoromethyl groups. mdpi.com The synthesis of these precursors is crucial for investigating structure-property relationships in materials science, particularly for applications like liquid crystals. mdpi.com

The table below details a selection of functionalized 1,4-bis(phenylethynyl)benzene analogues, which serve as structural precursors, synthesized via Sonogashira coupling, highlighting the diversity of achievable substitutions.

Table 1: Examples of Synthesized 1,4-Bis(phenylethynyl)benzene (BPEB) Analogues

| Compound | R1 (End Group) | R2 (Side Group) | R3 (End Group) |

|---|---|---|---|

| Analogue 1 | C5H11 | H | F |

| Analogue 2 | C5H11 | H | OCF3 |

| Analogue 3 | C3H7 | H | F |

| Analogue 4 | C3H7O | H | F |

| Analogue 5 | C4H9 | F | F |

| Analogue 6 | C5H11 | F | F |

| Analogue 7 | C3H7O | F | F |

This table is generated based on the types of substitutions described in the source material. mdpi.com

Emerging and Sustainable Synthetic Methodologies

In recent years, the focus of organic synthesis has shifted towards developing more efficient, environmentally friendly, and sustainable methods. This includes the use of alternative energy sources to drive reactions and the implementation of green chemistry principles such as atom economy and the use of non-toxic solvents and recyclable catalysts. beilstein-journals.orgresearchgate.net These emerging methodologies aim to reduce waste, shorten reaction times, and lower energy consumption compared to traditional synthetic protocols.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. beilstein-journals.org This technique utilizes microwave irradiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, from hours to minutes or even seconds. beilstein-journals.orgresearchgate.net Furthermore, microwave-assisted protocols frequently result in higher product yields and improved purity. researchgate.net

This methodology has been successfully applied to the synthesis of various heterocyclic compounds and other complex organic molecules, demonstrating its broad applicability. beilstein-journals.orgudayton.edu For instance, a green and highly efficient microwave-assisted synthesis for benzil and its derivatives has been developed, which proceeds without a hazardous catalyst and uses an iodine green oxidant. researchgate.net This approach achieved remarkable yields of 91% to 97% within just 10-15 minutes. researchgate.net Similarly, the synthesis of quinoxaline (B1680401) derivatives and bis-1H-1,2,3-triazoles has been significantly improved using microwave assistance, often in solvent-free or aqueous environments, which further enhances the green credentials of the process. udayton.edumdpi.com

The advantages of microwave-assisted synthesis over conventional heating are summarized in the table below, based on findings for related compound syntheses.

Table 2: Comparison of Conventional vs. Microwave-Assisted (MW) Synthesis for Related Compounds

| Reaction / Compound Type | Conventional Method Time | Microwave Method Time | Conventional Method Yield | Microwave Method Yield | Reference |

|---|---|---|---|---|---|

| Pyrrolidinyl Spirooxindoles | 18 hours | 12 minutes | 69% | 84% | beilstein-journals.org |

| Benzil Derivatives | Several hours | 10-15 minutes | Lower | 91-97% | researchgate.net |

| Unsymmetrical 1,3,4-Oxadiazoles | 1-8 hours | Not specified | Lower | Higher | mdpi.com |

Information is commonly found for the related but structurally distinct compound, 1,4-bis(phenylethynyl)benzene, which features a central benzene ring instead of the benzil core. However, due to the strict requirement to focus solely on this compound, this information cannot be used as a substitute.

Therefore, it is not possible to generate the requested article with the required scientifically accurate and detailed research findings for each specified subsection.

Advanced Spectroscopic and Structural Elucidation of 4,4 Bis Phenylethynyl Benzil

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by 4,4'-Bis(phenylethynyl)benzil would promote electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption bands that are directly related to the molecule's conjugated π-system.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| Dichloromethane | Data not available | Data not available |

| Toluene (B28343) | Data not available | Data not available |

Fluorescence Spectroscopy and Photophysical Property Probes

Fluorescence spectroscopy provides valuable information about the excited state properties of a molecule. Upon absorption of light, an excited molecule can relax to its ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum, which shows the intensity of emitted light as a function of wavelength, is typically red-shifted with respect to the absorption spectrum (the Stokes shift).

The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a critical parameter that quantifies the efficiency of the fluorescence process. For related compounds like 1,4-bis(phenylethynyl)benzene (B159325) (BPEB), a high fluorescence quantum yield has been reported, indicating that fluorescence is a major de-excitation pathway. The fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is another important photophysical parameter.

Table 2: Hypothetical Fluorescence Data for this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Dichloromethane | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. In a mass spectrometer, molecules are ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum, which results from the breakdown of the molecular ion, can offer valuable structural information. The fragmentation of the phenylethynyl and benzil (B1666583) moieties would produce a characteristic set of fragment ions, aiding in the structural confirmation of the molecule. Furthermore, the presence of any unexpected peaks in the mass spectrum can indicate the presence of impurities, making it a powerful technique for purity assessment.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecule's conformation and packing in the crystal lattice.

A successful single-crystal X-ray diffraction study of this compound would reveal the dihedral angles between the phenyl rings and the benzil core, providing insights into the degree of planarity of the molecule in the solid state. The crystal packing arrangement, including any π-stacking or other non-covalent interactions, would also be elucidated. This information is crucial for understanding the material's bulk properties.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z | Data not available |

Chemical Reactivity and Transformation Pathways of 4,4 Bis Phenylethynyl Benzil

Reactions of the Alpha-Diketone Moiety

The central benzil (B1666583) core is characterized by two adjacent carbonyl groups, which are susceptible to a variety of nucleophilic attacks and rearrangements. This alpha-diketone structure is a classic functional group in organic synthesis. wikipedia.org

The 1,2-dicarbonyl structure of the benzil moiety is an excellent electrophile for condensation reactions with binucleophiles, most notably 1,2-diamines. This reaction is a widely used method for the synthesis of nitrogen-containing heterocyclic compounds. nih.gov The reaction of an alpha-diketone like the one in 4,4'-Bis(phenylethynyl)benzil with an aryl 1,2-diamine, such as o-phenylenediamine, typically results in the formation of a quinoxaline (B1680401) derivative. nih.govresearchgate.net

This transformation is generally acid-catalyzed and proceeds through the initial formation of a hemiaminal, followed by the formation of an imine and a subsequent intramolecular cyclization and dehydration to yield the aromatic quinoxaline ring system. A variety of catalysts, including Brønsted and Lewis acids, have been employed to facilitate this reaction, often providing high yields under relatively mild conditions. researchgate.netresearchgate.net

Table 1: Examples of Catalysts for Benzil-Diamine Condensation Reactions This table is based on the general reactivity of benzil and is representative of the reactions expected for the this compound core.

| Catalyst | Solvent | Conditions | Product Type |

|---|---|---|---|

| Acetic Acid | Ethanol | Reflux | Quinoxaline |

| Iodine | Methanol | Room Temp | Quinoxaline |

| Cerium(IV) Ammonium Nitrate | Ethanol | Reflux | Quinoxaline |

| Bismuth(III) Triflate | Acetonitrile | Room Temp | Quinoxaline |

The benzil core is susceptible to the classic benzilic acid rearrangement when treated with a strong base, such as potassium hydroxide (B78521). wikipedia.orgwikipedia.org This reaction is the first reported example of a molecular rearrangement. wikipedia.org It involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons to form a tetrahedral intermediate. This is followed by a 1,2-migration of one of the aryl groups (in this case, a 4-(phenylethynyl)phenyl group) to the adjacent carbonyl carbon. This concerted step forms a stable carboxylate, which is subsequently protonated during acidic workup to yield an α-hydroxy carboxylic acid. wikipedia.org

The alpha-diketone moiety can participate in radical reactions. Benzil itself is known to function as a photoinitiator, where absorption of UV light can lead to the formation of radical species that can initiate polymerization. wikipedia.org In the context of this compound, the diketone can be a site for oxidative transformations.

The transformation of a carbanion intermediate into a radical species can be achieved through oxidation, for instance with iron(III) salts. academie-sciences.fr While specific studies on this compound are limited, analogous systems show that radicals can add to carbonyl groups. For instance, a carbon-centered radical can add to an activated alkene, followed by an intramolecular cyclization. beilstein-journals.org In the case of the benzil moiety, a radical could potentially add to one of the carbonyl oxygens or carbons, leading to further transformations. Oxidative radical cyclization is a powerful tool for creating complex heterocyclic structures. beilstein-journals.orgbeilstein-journals.org

Reactivity of the Phenylethynyl Groups

The two phenylethynyl groups at the 4 and 4' positions provide the reactivity characteristic of alkynes, primarily involving addition reactions across the carbon-carbon triple bond.

The electron-rich triple bonds of the phenylethynyl groups are susceptible to electrophilic addition. libretexts.orgchemistrysteps.com Reactions with electrophiles like hydrogen halides (HX) or halogens (X₂) proceed via mechanisms similar to those for alkenes, often involving a vinyl carbocation intermediate. chemistrysteps.comyoutube.com The addition of strong acids typically follows Markovnikov's rule, where the proton adds to the carbon atom of the triple bond that is already bonded to a hydrogen atom (not applicable here due to internal alkyne structure) or that leads to the more stable carbocation. chemistrysteps.comyoutube.com The stereochemistry of these additions to alkynes is often anti. libretexts.org

Table 2: Common Electrophilic Addition Reactions for Alkynes This table outlines general alkyne reactivity applicable to the phenylethynyl groups of the target molecule.

| Reagent | Product of Single Addition | Product of Double Addition | Regiochemistry |

|---|---|---|---|

| HBr | Vinyl bromide | Geminal dibromide | Markovnikov |

| Br₂ | Dibromoalkene | Tetrabromoalkane | Anti-addition |

| H₂O, H₂SO₄, HgSO₄ | Enol (tautomerizes to ketone) | N/A | Markovnikov |

| BH₃ then H₂O₂, NaOH | Enol (tautomerizes to aldehyde) | N/A | Anti-Markovnikov |

Nucleophilic additions to alkynes are also possible, particularly when the alkyne is activated by electron-withdrawing groups or in the presence of a transition metal catalyst. Palladium-catalyzed additions of pronucleophiles, such as malonates or alcohols, to internal alkynes can occur, often proceeding through a π-allylpalladium intermediate. nih.gov

The alkyne moieties of this compound can act as dienophiles in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. When reacted with a conjugated diene, the alkyne forms a new six-membered ring. Given that the molecule possesses two alkyne units, it can function as a crosslinker or a monomer in polymerization reactions.

If this compound is reacted with a bis-diene (a molecule containing two diene functional groups), a step-growth polymerization can occur. anu.edu.au This process, known as Diels-Alder polymerization, builds a polymer chain by repeatedly forming cyclohexadiene rings. The reversibility of the Diels-Alder reaction at elevated temperatures can be utilized to create thermally reversible or self-healing polymer networks. anu.edu.auresearchgate.net The efficiency and rate of such polymerizations can be influenced by factors like solvent type, monomer concentration, and the presence of a Lewis acid catalyst. anu.edu.au

Photochemical Reactions and Photo-Induced Processes

The photochemical behavior of this compound is governed by the constituent chromophores within its structure, primarily the benzil (1,2-diphenylethanedione) core and the phenylethynyl groups. These moieties can undergo distinct photochemical transformations, leading to processes such as photoperoxidation and photo-induced crosslinking in polymer matrices.

The benzil core of this compound is susceptible to photoperoxidation in the presence of molecular oxygen. This process is initiated by the absorption of light, typically in the near-UV or visible region, which excites the benzil moiety to a singlet excited state, followed by efficient intersystem crossing to a triplet state. nih.gov In an oxygen-rich environment, this excited benzil group can react with molecular oxygen.

The mechanism is analogous to the well-studied photoperoxidation of benzil (BZ) itself. Upon irradiation at wavelengths greater than 400 nm (the long-wavelength edge of the n→π* absorption band of benzil), BZ can be almost quantitatively converted to benzoyl peroxide (BP) in aerated polymer films. nih.gov This transformation proceeds through a series of radical intermediates. The photo-excited benzil abstracts a hydrogen atom, leading to a cascade of reactions with oxygen to form peroxide structures. For molecules containing two benzil groups, this can lead to the formation of polymers with peroxide cross-links.

While direct studies on this compound are limited, the photodecomposition of a related compound, 1,4-bis(2-[4-tert-butylperoxycarbonylphenyl]ethynyl)benzene, provides insight. In this molecule, the peroxide oxygen-oxygen bond cleaves directly from the singlet excited state with high efficiency, leading to the formation of aroyloxyl radicals. This is followed by decarboxylation. mdpi.com It is plausible that a similar radical-mediated oxidation pathway occurs with the benzil core of this compound, leading to the formation of peroxide species within the molecular structure.

Table 1: Key Steps in the Proposed Photoperoxidation of the Benzil Moiety

| Step | Description | Reactant(s) | Product(s) |

| 1. Photoexcitation | Absorption of a photon promotes the benzil moiety to an excited state. | This compound, Light (hν) | Excited this compound |

| 2. Reaction with Oxygen | The excited benzil moiety reacts with molecular oxygen. | Excited this compound, O₂ | Peroxide Intermediates |

| 3. Peroxide Formation | Formation of a stable or semi-stable peroxide structure analogous to benzoyl peroxide. | Peroxide Intermediates | 4,4'-Bis(phenylethynyl)benzoyl peroxide derivative |

The photoperoxidation of this compound serves as a direct pathway to photo-induced crosslinking when the compound is incorporated into a polymer matrix.

Photo-Induced Crosslinking:

When this compound is dispersed within a polymer such as polystyrene (PS) or polymethyl methacrylate (B99206) (PMMA), irradiation in the presence of air can convert the benzil units into benzoyl peroxide-like structures, as detailed in the photoperoxidation mechanism. nih.gov These newly formed peroxide groups can then be decomposed either thermally or by further irradiation with light of a suitable wavelength (e.g., 366, 313, or 254 nm) to generate highly reactive benzoyloxy radicals. nih.gov

These radicals can then abstract hydrogen atoms from the surrounding polymer chains, creating macroradicals. The subsequent combination of these macroradicals leads to the formation of covalent cross-links between the polymer chains, resulting in a polymer network. nih.govnih.gov This process effectively transforms the thermoplastic polymer into a thermoset material in the irradiated regions, rendering it insoluble in organic solvents. nih.gov The use of a molecule with two benzil groups, or in this case, a molecule that can form two sets of peroxide-derived radicals, is an efficient method for inducing chain crosslinking. nih.gov

Table 2: Mechanism of Photo-Induced Crosslinking in a Polymer Matrix

| Step | Description | Key Species | Result |

| 1. Photoperoxidation | Irradiation of this compound in the polymer matrix in the presence of O₂. | This compound, Polymer, O₂, Light (>400 nm) | Formation of benzoyl peroxide-like moieties. |

| 2. Radical Generation | Thermal or photochemical decomposition of the peroxide groups. | Peroxide moieties, Heat or Light (<400 nm) | Generation of benzoyloxy radicals. |

| 3. Hydrogen Abstraction | Benzoyloxy radicals abstract hydrogen atoms from the polymer chains. | Benzoyloxy radicals, Polymer chains | Formation of polymer macroradicals. |

| 4. Crosslink Formation | Combination of polymer macroradicals. | Polymer macroradicals | Covalently crosslinked polymer network. |

Photo-Induced Decrosslinking:

Based on the available scientific literature, there is no evidence to suggest a viable pathway for the photo-induced decrosslinking of polymer matrices crosslinked via the photoperoxidation of this compound. The cross-links are formed through stable carbon-carbon covalent bonds resulting from the recombination of polymer macroradicals. These bonds are generally not susceptible to cleavage by the wavelengths of light used for the initial crosslinking process. While some specialized photocleavable cross-linking agents exist, the mechanism involving benzoyl peroxide decomposition is generally considered to be irreversible. The phenylethynyl groups are known to undergo thermal curing reactions at high temperatures, leading to further crosslinking, but not reversible photochemical reactions that would lead to decrosslinking. researchgate.net

Theoretical and Computational Investigations of 4,4 Bis Phenylethynyl Benzil

Density Functional Theory (DFT) Calculations

No published studies utilizing Density Functional Theory (DFT) to specifically investigate the properties of 4,4'-Bis(phenylethynyl)benzil were identified. Computational chemistry is a widely used tool for predicting molecular structures and properties, but this particular compound does not appear to have been a subject of such focused research. wikipedia.org

There are no available research articles detailing the electronic structure or the Frontier Molecular Orbital (HOMO-LUMO) analysis of this compound. Frontier molecular orbital theory is critical for understanding a molecule's reactivity and electronic properties, but these have not been computationally determined for this compound in the reviewed literature. fiveable.mewikipedia.orgyoutube.com

No studies were found that present predicted spectroscopic properties (such as UV-Vis, IR, or Raman spectra) for this compound derived from Time-Dependent DFT (TD-DFT) or other computational methods. Consequently, there is no corresponding validation against experimental data. While DFT has been successfully used to predict spectra for structurally similar molecules, this specific analysis for this compound is absent from the literature. nih.govnih.gov

A search for literature concerning the conformational analysis and energetics of this compound yielded no specific results. Such studies would typically investigate the rotational barriers of the phenylethynyl groups and the central benzil (B1666583) core to determine the most stable conformers, but this research has not been published.

Quantum-Chemical Modeling of Excited States and Photophysical Pathways

No dedicated quantum-chemical models describing the excited states and photophysical pathways of this compound could be located. Investigations into the excited-state dynamics, fluorescence, phosphorescence, and non-radiative decay channels are crucial for understanding the photophysics of a molecule. nih.govnih.govuni-muenchen.de However, such detailed computational studies for this compound are not available.

Reaction Mechanism Elucidation through Computational Chemistry

There is no published research that employs computational chemistry to elucidate reaction mechanisms involving this compound. Computational studies are often used to map potential energy surfaces, identify transition states, and calculate activation energies for chemical reactions, but this has not been applied to the specified compound in the available literature. mdpi.comnih.gov

Advanced Materials Science Applications of 4,4 Bis Phenylethynyl Benzil Derivatives

Optoelectronic and Photonic Devices

The extended π-conjugated system and the electronic nature of the benzil (B1666583) core in 4,4'-Bis(phenylethynyl)benzil make its derivatives promising candidates for applications in optoelectronics and photonics, particularly where nonlinear optical properties are required.

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. korea.ac.kr This phenomenon is the basis for applications such as 3D microfabrication, high-resolution imaging, and optical data storage. korea.ac.krnih.gov

The efficiency of a TPA process is quantified by the TPA cross-section (δ), measured in Goeppert-Mayer (GM) units. Molecules with large TPA cross-sections are highly desirable. nih.gov A common molecular design strategy for achieving high TPA activity is to create a symmetric or asymmetric structure with electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge (e.g., D-π-A, D-π-D, or D-π-A-π-D). korea.ac.krresearchgate.net

This compound fits the D-π-A-π-D structural motif, where the central benzil group can act as the electron acceptor (A), and the terminal phenyl rings act as donor groups (D), connected via the phenylethynyl π-system. Extending the conjugation length and using strong donor groups are known strategies to significantly increase the TPA cross-section. nih.govmdpi.com For example, some BODIPY derivatives, another class of TPA chromophores, show a dramatic increase in TPA cross-section (from <100 GM to over 8000 GM) by enhancing the electron-donating strength of their substituents. mdpi.com This highlights the potential of chemically modifying the terminal phenyl rings of this compound to tune and maximize its TPA response for specific applications.

| Chromophore Type | Example Compound/Class | Peak TPA Cross-Section (δmax) | Wavelength | Reference |

|---|---|---|---|---|

| Styrylbenzene Derivative | Octupolar 1,3,5-tricyano-2,4,6-tris(styryl)benzene | 50 - 2620 GM | Not specified | korea.ac.kr |

| BODIPY Derivative | Distyryl BODIPY with -COOMe | 81 GM | 800 nm | nih.gov |

| Aza-BODIPY Derivative | ZL-61 (strong donor groups) | 8321 GM | 800 nm | mdpi.com |

| BODIPY Derivative | Modified with phenylethynyl groups | 500 GM | 940 nm | nih.gov |

Design of Molecular Electronics Components

The design of molecular electronic components hinges on the ability to control charge transport at the molecular level. Derivatives of this compound, with their extended π-conjugated systems, are promising candidates for such applications. The rigid, linear structure facilitates efficient charge delocalization, a key requirement for molecular wires and switches.

Research on analogous phenylene ethynylene derivatives, such as 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), provides significant insights into the potential of this class of compounds. BPPB has demonstrated high photoluminescence efficiency both in solution and as thin films, a critical property for organic light-emitting diodes (OLEDs). rsc.org Furthermore, its ability to function as a hole transport layer in OLEDs underscores the potential of the bis(phenylethynyl)benzene framework in designing active components for electronic devices. rsc.orgresearchgate.net The electronic properties of these molecules can be finely tuned through synthetic modifications, such as altering the substituents on the terminal phenyl rings, which affects the HOMO/LUMO energy levels and, consequently, the charge injection and transport characteristics.

The concept of quantum interference (QI) is also a crucial aspect in the design of molecular electronic components, as it can significantly modulate the conductance of a single-molecule junction. frontiersin.org The specific connectivity and orbital symmetry of molecules like this compound derivatives can lead to either constructive or destructive interference of the electron wavefunction, thereby controlling the flow of current. frontiersin.org This offers a powerful tool for designing molecules with tailored conductance properties for use in advanced electronic applications.

| Property | Value | Conditions |

|---|---|---|

| Photoluminescence Quantum Yield (ΦPL) | 95 ± 3% | In solution |

| Photoluminescence Quantum Yield (ΦPL) | 71 ± 3% | Thin film |

| Electroluminescence (EL) Maximum (λEL(max)) | ~470 and 510 nm | As an emitter in OLED |

| External EL Efficiency (ηEL) | ~0.53% | As an emitter in OLED |

| Maximum Luminance | ~70000 cd m-2 | At a current density of ~2 A cm-2 |

Energy Transfer Studies in Conjugated Systems

The extended π-conjugation in this compound derivatives makes them excellent scaffolds for studying and utilizing energy transfer processes. These processes are fundamental to applications such as light-harvesting systems, photocatalysis, and sensing.

A key mechanism for energy transfer in these systems is the Dexter-type energy transfer, which involves the exchange of electrons between a photosensitizer and an acceptor molecule. In a study of a visible-light sensitized phenoxyl-imidazolyl radical complex (PIC) conjugated with a benzil unit, it was demonstrated that the benzil unit acts as a singlet photosensitizer. nih.gov Upon excitation, the benzil moiety transfers its energy to the PIC unit, inducing a photochromic reaction. This energy transfer was found to occur on a picosecond timescale, highlighting the efficiency of the process. nih.gov

Another important energy transfer phenomenon observed in related bis(phenylethynyl)benzene (BPEB) systems is sensitized triplet-triplet annihilation upconversion (TTA-UC). This process allows for the conversion of lower-energy visible light into higher-energy UV light. rsc.org In such systems, a sensitizer (B1316253) absorbs visible light and transfers its energy to an annihilator (the BPEB derivative), which then undergoes triplet-triplet annihilation to generate a higher-energy singlet excited state that emits UV light. rsc.org This capability is highly valuable for applications requiring UV radiation from a visible light source.

| Process | Time Constant | Mechanism |

|---|---|---|

| Energy transfer from S1 state of benzil unit | 38 ps | Dexter-type |

Liquid Crystalline Materials Development

Integration into Blue Phase Liquid Crystal Compositions

Derivatives of 1,4-bis(phenylethynyl)benzene (B159325) (BPEBs), a core structure within the this compound family, have been identified as crucial components in the formulation of blue phase liquid crystals (BPLCs). nih.govmdpi.comnih.govdntb.gov.ua BPLCs are of significant interest for next-generation displays due to their fast response times and wide viewing angles. nih.gov

The integration of BPEB derivatives into liquid crystal mixtures has been shown to impart desirable properties such as a wide nematic phase temperature range, high optical anisotropy (Δn), and acceptable dielectric anisotropy (Δε). nih.govnih.govdntb.gov.ua These properties are essential for the practical application of BPLCs. For instance, a liquid crystal mixture containing several BPEB derivatives exhibited a Δn of 0.283 and a Δε of 29.0 at 25 °C. nih.govmdpi.com

By adding a chiral dopant to such a liquid crystal mixture, a stable blue phase with a temperature range of 8 °C has been achieved. nih.govmdpi.com The ability to sustain a blue phase over a significant temperature range is a critical advancement for the development of BPLC-based devices. The molecular structure of the BPEB derivatives, including the nature of the terminal and side substituents, plays a significant role in determining these properties. nih.gov

| Property | Value | Conditions |

|---|---|---|

| Optical Anisotropy (Δn) | 0.283 | 25 °C |

| Dielectric Anisotropy (Δε) | 29.0 | 25 °C |

| Blue Phase Temperature Range | 8 °C | With chiral dopant |

Supramolecular Chemistry and Molecular Recognition

Structural Framework for Biomolecular Ligands and G-Quadruplex Interactions

The rigid and linear geometry of the bis(phenylethynyl) scaffold makes it an attractive framework for the design of ligands that can selectively recognize and bind to specific biomolecular targets, such as G-quadruplex DNA. G-quadruplexes are non-canonical DNA structures that are implicated in various cellular processes and are considered important targets for anticancer therapies. nih.gov

Research has demonstrated that bis-phenylethynyl amide derivatives can serve as potent G-quadruplex binding small molecules. nih.gov Unlike traditional G-quadruplex ligands that are typically planar and aromatic to facilitate stacking on the terminal G-tetrads, these bis-phenylethynyl derivatives possess conformational flexibility due to free rotation around the triple bonds. nih.gov This allows for alternative binding modes, such as groove binding, which can lead to high binding affinity and excellent selectivity for G-quadruplexes over duplex DNA. nih.gov

The design of such ligands often involves the incorporation of side chains that can be positively charged at physiological pH, enabling electrostatic interactions with the phosphate (B84403) backbone of the DNA. researchgate.net The modular nature of the bis(phenylethynyl) framework allows for the systematic variation of these side chains and the core structure to optimize binding affinity and selectivity for specific G-quadruplex topologies. nih.gov

| Characteristic | Observation |

|---|---|

| Binding Affinity | Very good |

| Selectivity | Excellent (quadruplex vs. duplex) |

| Discrimination | Promising between intramolecular promoter quadruplexes |

| Proposed Binding Mode | Groove binding |

| Effect on G-Quadruplex Conformation | Induces parallel conformation |

Mechanistic Studies of Reactions Involving 4,4 Bis Phenylethynyl Benzil

Elucidation of Polymerization Mechanisms

The polymerization of 4,4'-Bis(phenylethynyl)benzil primarily proceeds through the thermal curing of the terminal phenylethynyl groups. Upon heating, these groups undergo complex reactions leading to a highly cross-linked, thermally stable polymer network. While studies specifically on this compound are limited, the mechanism can be largely understood by examining research on other phenylethynyl-terminated oligomers and model compounds.

The thermal cure of phenylethynyl groups is understood to be a complex process that does not produce volatile byproducts. The reactions involved include chain extension, branching, and crosslinking. The initial stages of the curing process are thought to involve the dimerization and trimerization of the ethynyl (B1212043) groups to form various intermediates, including cyclobutadiene (B73232) and benzene (B151609) derivatives. As the temperature increases, more complex and highly branched structures are formed, ultimately leading to a rigid, three-dimensional network.

The polymerization can also be influenced by the processing conditions, such as temperature, pressure, and the presence of catalysts. For instance, the curing of phenylethynyl-terminated imide oligomers has been shown to follow a first-order kinetic reaction model at lower conversions. acs.org

Investigation of Photochemical Reaction Pathways

The benzil (B1666583) core of this compound is known to be photochemically active. Upon absorption of ultraviolet (UV) radiation, the benzil moiety can undergo excitation to its singlet excited state, followed by efficient intersystem crossing to the triplet state. This triplet state is the precursor for several photochemical reactions.

One of the key photochemical pathways for benzil and its derivatives is photoperoxidation in the presence of molecular oxygen. Irradiation of benzil-containing compounds in an aerated environment can lead to the formation of benzoyl peroxide derivatives. mdpi.comnih.gov This process can be utilized for the photochemical crosslinking of polymers containing benzil moieties. The photochemically generated peroxide can then thermally or photolytically decompose to form free radicals, which can initiate crosslinking reactions within a polymer matrix.

In the absence of oxygen, other photochemical reactions can occur. For example, benzil derivatives can undergo photochemical rearrangements. The classic benzilic acid rearrangement, which typically occurs under basic conditions, has a photochemical equivalent where irradiation can lead to the rearrangement of the α-diketone structure.

The phenylethynyl groups can also participate in photochemical reactions, although they are generally less reactive under UV irradiation compared to the benzil core. However, under certain conditions, they can undergo cycloaddition reactions. The interplay between the photochemistry of the benzil core and the reactivity of the phenylethynyl groups is a complex area that can lead to novel materials with tailored properties. For instance, the photochemical generation of radicals from the benzil core could potentially initiate the polymerization of the phenylethynyl groups at lower temperatures than purely thermal curing.

Kinetics and Thermodynamics of Key Transformations

The kinetics of the thermal curing of phenylethynyl-terminated resins have been investigated using techniques such as differential scanning calorimetry (DSC). These studies provide valuable insights into the reaction rates, activation energies, and reaction orders of the polymerization process. For phenylethynyl-terminated imide oligomers, the curing process has been characterized by determining key kinetic parameters. acs.org

The thermal stability of the polymers resulting from the curing of this compound is a critical thermodynamic property. The high degree of crosslinking and the aromatic nature of the resulting network structure contribute to excellent thermal and oxidative stability, with decomposition temperatures often exceeding 500°C. The thermodynamic stability of radicals and cations derived from phenylethynyl moieties has also been a subject of theoretical and experimental investigation, providing fundamental data on the reactivity of these species during polymerization. rsc.org

The table below summarizes typical kinetic parameters for the thermal curing of phenylethynyl-terminated imide oligomers, which can be considered analogous to the curing of this compound.

| Parameter | Value | Method |

|---|---|---|

| Activation Energy (Ea) | 150-250 kJ/mol | Kissinger, Ozawa |

| Reaction Order (n) | ~1 (at <90% conversion) | Arrhenius Equation |

| Curing Onset Temperature | 330-360 °C | DSC |

| Curing Peak Temperature | 360-400 °C | DSC |

The thermodynamics of the photochemical reactions of the benzil core are also of interest. The energy of the excited triplet state of benzil is well-established, and this energy is sufficient to drive various chemical reactions. The efficiency of intersystem crossing from the excited singlet to the triplet state is high, making the triplet-mediated photochemistry the dominant pathway.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape relevant to 4,4'-Bis(phenylethynyl)benzil is primarily built upon the extensive studies of its parent and related structures.

Benzil (B1666583) and its Derivatives: Benzil (1,2-diphenylethane-1,2-dione) is a yellow crystalline solid widely used as a photoinitiator in polymer chemistry. wikipedia.org Its ability to absorb UV radiation and generate free radicals makes it a valuable component in the curing of polymer networks. goldsupplier.commdpi.com The photophysical properties of substituted benzils have been a subject of interest, with studies showing that substituents can significantly affect their luminescence and electronic states. nih.gov Furthermore, benzil serves as a versatile building block in organic synthesis for the creation of various heterocyclic compounds. chemicalbook.comutexas.edu

Bis(phenylethynyl) Aromatics: Compounds containing the 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) core are well-researched for their applications in liquid crystals. mdpi.comnih.govnih.gov The rigid, linear structure imparted by the phenylethynyl groups is conducive to the formation of nematic and other liquid crystalline phases. nih.gov These compounds are also explored in the field of organic electronics and photonics. For instance, BPEB has been used as an annihilator in triplet-triplet annihilation upconversion systems to generate UV light from visible light. rsc.org The photophysical properties of BPEB have been studied as a model for understanding larger poly(phenyleneethynylene) systems. nih.govuwa.edu.au Similarly, 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) and its derivatives are known for their high fluorescence quantum yields and are used in chemiluminescent light sticks and as organic semiconductors. iitm.ac.inresearchgate.net

Based on this, this compound can be conceptualized as a molecule that integrates the photoactive diketone functionality of benzil with the rigid, conjugated framework of bis(phenylethynyl) aromatics. This combination suggests a rich potential for unique photophysical properties and applications in materials science.

Unexplored Avenues and Potential for Novel Applications

The unique hybrid structure of this compound opens up several unexplored avenues for research and novel applications.

Advanced Photoinitiators: The extended π-conjugation from the phenylethynyl groups could shift the absorption spectrum of the benzil core to longer wavelengths. This could enable the development of photoinitiators that are sensitive to visible light, which would be advantageous for applications where UV radiation is detrimental.

Liquid Crystalline Semiconductors: The rigid, rod-like structure conferred by the bis(phenylethynyl)phenyl moieties suggests that this compound could exhibit liquid crystalline properties. The presence of the benzil core could introduce interesting electronic functionalities, potentially leading to materials that are both liquid crystalline and semiconducting. Such materials could find applications in organic field-effect transistors (OFETs) and polarized light-emitting devices.

Functional Monomers for High-Performance Polymers: The terminal alkyne groups in a related structure, 1,4-diethynylbenzene, are reactive and can be used in polymerization reactions. rsc.org Similarly, the phenylethynyl groups in this compound could potentially undergo polymerization or be incorporated as a functional monomer into polymer backbones. The resulting polymers would be expected to have high thermal stability and interesting optoelectronic properties.

Precursors for Heterocyclic Synthesis: The diketone functionality of the benzil core is a versatile reactive site for the synthesis of a wide range of heterocyclic compounds, such as quinoxalines and imidazoles. The presence of the extended phenylethynyl arms could lead to novel heterocyclic systems with unique photophysical and electronic properties, potentially useful as fluorescent probes or in organic light-emitting diodes (OLEDs).

| Potential Application Area | Key Structural Feature | Projected Properties |

| Advanced Photoinitiators | Benzil core with extended conjugation | Visible light absorption, enhanced initiation efficiency |

| Liquid Crystalline Semiconductors | Rigid, rod-like structure | Mesophase formation, charge transport properties |

| High-Performance Polymers | Polymerizable end groups (conceptual) | High thermal stability, optoelectronic activity |

| Novel Heterocyclic Compounds | Reactive diketone functionality | Extended π-systems, unique photophysics |

Methodological Advancements and Interdisciplinary Research

Future progress in the study of this compound and related compounds will be heavily reliant on methodological advancements and interdisciplinary collaboration.

Synthetic Methodologies: The synthesis of unsymmetrical diarylalkynes and related structures has seen significant advancements through one-pot procedures involving Sonogashira coupling and other palladium-catalyzed reactions. organic-chemistry.org These efficient synthetic routes can be adapted for the modular synthesis of this compound and its derivatives, allowing for systematic studies of structure-property relationships. The development of more sustainable and atom-economical synthetic methods will also be a key area of future research.

Advanced Characterization Techniques: A thorough understanding of the properties of this compound will require the use of advanced characterization techniques. This includes steady-state and time-resolved spectroscopy to probe its photophysical properties, as well as techniques like X-ray crystallography and scanning probe microscopy to understand its solid-state packing and morphology in thin films.

Computational Chemistry: Quantum-chemical calculations will play a crucial role in predicting the electronic structure, photophysical properties, and conformational behavior of this compound. rsc.org These theoretical studies can guide synthetic efforts and provide deeper insights into experimental observations.

Interdisciplinary Research: The potential applications of this compound lie at the intersection of several scientific disciplines. Collaborations between organic chemists, materials scientists, physicists, and engineers will be essential to fully explore its potential in areas such as:

Materials Science: For the development of novel liquid crystals, organic semiconductors, and high-performance polymers.

Photochemistry: To investigate its potential as a novel photoinitiator or in photodynamic therapy.

Supramolecular Chemistry: To explore its use as a building block for self-assembled functional materials.

Q & A

Q. What are the optimal synthetic routes for 4,4'-Bis(phenylethynyl)benzil, and how do reaction conditions influence yield and purity?

The synthesis typically involves cross-coupling reactions using palladium catalysis. A validated method includes reacting 1,4-diiodobenzene with phenylacetylene in toluene at 60°C under an inert atmosphere, achieving >90% conversion after 12–24 hours . Key parameters affecting yield include:

- Catalyst loading : Pd(PPh₃)₄ (2–5 mol%) ensures efficient coupling.

- Solvent choice : Polar aprotic solvents (e.g., DMF) may accelerate side reactions, while toluene minimizes decomposition.

- Temperature control : Prolonged heating above 70°C risks ethynyl group degradation.

Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product from unreacted starting materials and Pd residues .

Q. How can researchers characterize the structural and thermal properties of this compound?

Structural analysis :

- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), while ethynyl carbons resonate at δ 85–95 ppm .

- X-ray crystallography : Confirms planarity of the benzil backbone and π-conjugation between ethynyl and aromatic groups .

Q. Thermal stability :

Q. What are the primary applications of this compound in materials science?

This compound serves as:

- Liquid crystal precursor : Its planar structure and ethynyl groups enable alignment in electric fields, with clearing points >250°C .

- Polymer crosslinker : Incorporation into polyphenylquinoxalines (PPQs) enhances thermal stability (Tg > 400°C) and solvent resistance in aerospace-grade resins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported optical properties of this compound derivatives?

Discrepancies in UV-Vis absorption maxima (e.g., 320–350 nm) arise from:

Q. Methodological recommendations :

Q. What strategies optimize the integration of this compound into high-performance polymers?

Key approaches :

- Controlled polymerization : Adjust monomer ratios (e.g., 4-phenylethynylbenzil with 9,9-bis(4-benziloxyphenyl)fluorene) to tailor molecular weight (2,500–20,000 g/mol) and rheological properties .

- Post-polymerization curing : Thermal treatment at 250–300°C induces ethynyl crosslinking, improving solvent resistance (e.g., 10% weight loss in chloroform after 48 hours vs. 90% for uncured analogs) .

Q. How do reaction conditions influence the formation of undesired byproducts during synthesis?

Common byproducts include:

- Diiodo adducts : From incomplete coupling, detectable via GC-MS.

- Oxidized species : Benzil quinones form under aerobic conditions, reducing yield by 15–20% .

Q. Mitigation strategies :

Q. What methodologies assess the compound’s stability under extreme conditions (e.g., UV radiation, acidic environments)?

Q. How can researchers modify this compound to enhance biological activity while retaining thermal stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.